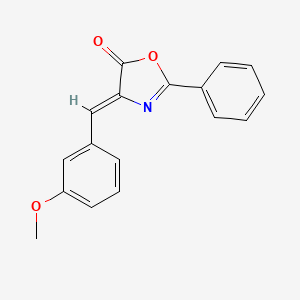![molecular formula C22H23BrClN7O3 B11695147 2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)
2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(2-{4-[(2-Brom-5-chlor-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazinring, eine Morpholingruppe und mehrere Halogensubstitutionen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Verwendung von Suzuki-Miyaura-Kupplungsreaktionen, die für ihre milden und funktionsgruppenverträglichen Bedingungen bekannt sind .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Flussverfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation ist unerlässlich, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die phenolische Gruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Nitrogruppen können zu Aminen reduziert werden.
Substitution: Halogenatome können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der phenolischen Gruppe zu Chinonen führen, während die Reduktion von Nitrogruppen entsprechende Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-(2-{4-[(2-Brom-5-chlor-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht auf seine Antitumor-, antibakteriellen und antifungalischen Eigenschaften.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Triazinring und die Halogensubstitutionen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Hemmung oder Modulation ihrer Aktivität führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 2-[(Z)-(2-{4-[(2-BROMO-5-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(Z)-(2-{4-[(2-Brom-5-chlor-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol
- 2-[(Z)-(2-{4-[(2-Chlor-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol
- 2-[(Z)-(2-{4-[(2-Brom-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol
Einzigartigkeit
Die Einzigartigkeit von 2-[(Z)-(2-{4-[(2-Brom-5-chlor-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinyliden)methyl]-6-methoxyphenol liegt in seinen spezifischen Halogensubstitutionen und dem Vorhandensein der Morpholingruppe, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H23BrClN7O3 |
|---|---|
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
2-[(Z)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H23BrClN7O3/c1-13-10-15(23)17(11-16(13)24)26-20-27-21(29-22(28-20)31-6-8-34-9-7-31)30-25-12-14-4-3-5-18(33-2)19(14)32/h3-5,10-12,32H,6-9H2,1-2H3,(H2,26,27,28,29,30)/b25-12- |
InChI-Schlüssel |
ZASYPXXLVRVXAX-ROTLSHHCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C(=CC=C4)OC)O)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC=C4)OC)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11695069.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11695083.png)
![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11695086.png)
![ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11695096.png)


![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11695114.png)





![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
